Benzyl vinyl ether
Overview
Description
Mechanism of Action
Target of Action
Benzyl vinyl ether, also known as Vinyloxymethylbenzene, is primarily involved in organic synthesis reactions . It doesn’t have a specific biological target but is used as a reagent in chemical reactions .
Mode of Action
The compound participates in various organic reactions, including the Williamson Ether Synthesis . In this process, an alkoxide ion (the conjugate base of an alcohol) reacts with an alkyl halide in an S N 2 reaction to form an ether . The ether oxygen in this compound can be protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .
Biochemical Pathways
This compound is involved in the synthesis of ethers, which can be used in various biochemical pathways . .
Result of Action
The primary result of this compound’s action is the formation of new compounds through organic synthesis . For example, in the Williamson Ether Synthesis, it can help form a new ether compound .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, the Williamson Ether Synthesis typically requires a basic environment . Additionally, the compound’s stability can be affected by exposure to air, light, and heat.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl vinyl ether can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with acetylene in the presence of a base, such as sodium hydroxide, to form this compound . Another method includes the palladium-catalyzed regioselective arylation of vinyl ethers, which provides a more efficient and selective approach .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where benzyl alcohol and acetylene are reacted under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl vinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzyl ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen bromide (HBr) and boron tribromide (BBr3) are commonly used for substitution reactions
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl ethers
Scientific Research Applications
Comparison with Similar Compounds
Benzyl alcohol: Similar in structure but contains a hydroxyl group instead of a vinyl group.
Benzyl ether: Contains an ether linkage but lacks the vinyl group.
Vinyl ethers: Such as ethyl vinyl ether and butyl vinyl ether, which have different alkyl groups attached to the vinyl ether moiety .
Uniqueness: Benzyl vinyl ether is unique due to the presence of both the benzyl and vinyl ether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo Claisen rearrangements and participate in polymerization reactions makes it valuable in both academic research and industrial applications .
Properties
IUPAC Name |
ethenoxymethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCYKCDXXPQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25610-98-4 | |
Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |
Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90455666 | |
Record name | Benzylvinylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-04-6 | |
Record name | Vinyl benzyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylvinylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(ethenyloxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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